molecular formula C17H29N3O4S B5513285 N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-4-piperidinecarboxamide

N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-4-piperidinecarboxamide

Numéro de catalogue B5513285
Poids moléculaire: 371.5 g/mol
Clé InChI: ZPCFALLKKMAIPN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-4-piperidinecarboxamide, also known as SNC-121, is a potent and selective agonist for the delta-opioid receptor. This compound has been extensively studied for its potential therapeutic applications in pain management, drug addiction, and mood disorders.

Mécanisme D'action

N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-4-piperidinecarboxamide is a selective agonist for the delta-opioid receptor, which is primarily located in the peripheral and central nervous systems. Activation of the delta-opioid receptor by N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-4-piperidinecarboxamide leads to the inhibition of pain signaling pathways, as well as the modulation of reward pathways in the brain. This mechanism of action is distinct from that of other opioid receptor agonists, such as morphine and fentanyl, which primarily activate the mu-opioid receptor.
Biochemical and Physiological Effects:
N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its analgesic and antidepressant-like effects, N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-4-piperidinecarboxamide has been found to reduce inflammation, modulate immune function, and improve cognitive function in animal models. Furthermore, N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-4-piperidinecarboxamide has been shown to have a favorable safety profile, with minimal side effects observed in preclinical studies.

Avantages Et Limitations Des Expériences En Laboratoire

N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for the delta-opioid receptor, as well as its favorable safety profile. However, there are also some limitations to using N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-4-piperidinecarboxamide in lab experiments. For example, the compound has limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings. Additionally, the effects of N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-4-piperidinecarboxamide may be influenced by factors such as the route of administration, dose, and duration of treatment.

Orientations Futures

There are several potential future directions for research on N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-4-piperidinecarboxamide. One area of interest is the development of novel formulations or delivery methods to improve the solubility and bioavailability of the compound. Additionally, further studies are needed to elucidate the mechanisms underlying the anti-inflammatory and immunomodulatory effects of N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-4-piperidinecarboxamide, as well as its potential role in the treatment of neurodegenerative diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-4-piperidinecarboxamide in humans, with a focus on its potential applications in pain management, drug addiction, and mood disorders.

Méthodes De Synthèse

The synthesis of N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-4-piperidinecarboxamide involves the reaction of 3-(tert-butyl)-5-(4-fluorophenyl)isoxazole with butylsulfonyl chloride, followed by the addition of piperidinecarboxylic acid and coupling with N,N'-dicyclohexylcarbodiimide. The resulting compound is then purified using column chromatography to obtain N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-4-piperidinecarboxamide in high purity.

Applications De Recherche Scientifique

N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in pain management, drug addiction, and mood disorders. In preclinical studies, N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-4-piperidinecarboxamide has been shown to be effective in reducing pain sensitivity in animal models of acute and chronic pain. Additionally, N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-4-piperidinecarboxamide has been found to reduce drug-seeking behavior in animal models of drug addiction, suggesting a potential role in addiction treatment. Furthermore, N-(5-tert-butyl-3-isoxazolyl)-1-(butylsulfonyl)-4-piperidinecarboxamide has been shown to have antidepressant-like effects in animal models of depression.

Propriétés

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-1-butylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3O4S/c1-5-6-11-25(22,23)20-9-7-13(8-10-20)16(21)18-15-12-14(24-19-15)17(2,3)4/h12-13H,5-11H2,1-4H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCFALLKKMAIPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=NOC(=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.